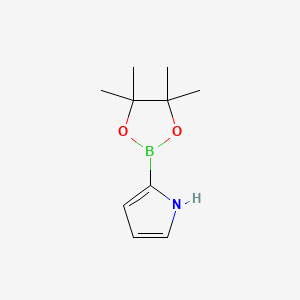
2-Methoxy-5-trifluoromethoxybenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-trifluoromethoxybenzylamine is a chemical compound with the CAS number 771582-58-2 . It has a molecular weight of 221.18 and its IUPAC name is 2-methoxy-5-(trifluoromethoxy)benzylamine .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-trifluoromethoxybenzylamine is 1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
2-Methoxy-5-trifluoromethoxybenzylamine is stored at temperatures between 2-8°C . Its predicted boiling point is 234.7±35.0°C and it has a predicted density of 1.272±0.06 g/cm3 . The compound is a clear, almost colourless liquid .Aplicaciones Científicas De Investigación
Receptor Interaction and Pharmacological Profiles
- Receptor Binding and Pharmacological Profile : N-2-methoxybenzyl-phenethylamines (NBOMe drugs), including derivatives of 2-methoxy-5-trifluoromethoxybenzylamine, have been studied for their interaction with various receptors. These compounds show potent interactions with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. Their binding profile indicates potential for hallucinogenic effects, similar to LSD, but possibly with more stimulant properties due to α1 receptor interactions (Rickli et al., 2015).
Analytical Characterization and Detection
- Analytical Properties : The analytical properties of hallucinogenic substances, including derivatives of 2-methoxy-5-trifluoromethoxybenzylamine, have been reported. Techniques like GC-MS, LC-MS, FTIR, and NMR have been used for unequivocal identification of these compounds (Zuba & Sekuła, 2013).
Synthesis and Structural Analysis
- Synthesis and Structural Analysis : Detailed synthesis and structural analysis of N-benzyl-4-bromo-2,5-dimethoxyphenylisopropylamines, which are closely related to 2-methoxy-5-trifluoromethoxybenzylamine, have been conducted. This includes the study of their gas chromatographic separations and mass spectrometric properties (Abiedalla et al., 2021).
Toxicological and Pharmacological Studies
- Toxicological Profile and Hallucinogenic Properties : Studies have summarized the knowledge on toxic and hallucinogenic properties of compounds like 25C-NBOMe, a derivative of 2-methoxy-5-trifluoromethoxybenzylamine. These compounds are powerful hallucinogens and have been associated with both recreational use and acute toxicities (Kamińska et al., 2020).
Differentiation of Isomers
- Differentiation of Isomers : Research has been conducted on differentiating between positional 25H-NBOMe isomers, which are related to 2-methoxy-5-trifluoromethoxybenzylamine. This is crucial for identifying psychoactive effects and potential pharmaceutical applications (Kupriyanova et al., 2020).
Safety And Hazards
The safety information for 2-Methoxy-5-trifluoromethoxybenzylamine indicates that it may cause an allergic skin reaction (H317) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .
Propiedades
IUPAC Name |
[2-methoxy-5-(trifluoromethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFONUZHXXBGTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631235 |
Source


|
| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine | |
CAS RN |
771582-58-2 |
Source


|
| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxy)-5-(trifluoromethoxy)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)




